molecular formula C8H10BrN B7903322 (2-Bromo-3-methylphenyl)methanamine

(2-Bromo-3-methylphenyl)methanamine

Cat. No.: B7903322
M. Wt: 200.08 g/mol
InChI Key: ULOIPAJCWMRHIW-UHFFFAOYSA-N
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Description

(2-Bromo-3-methylphenyl)methanamine is an organic compound with the molecular formula C8H10BrN It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-methylphenyl)methanamine typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by the reduction of the nitro group to an amine, and finally, bromination to introduce the bromine atom at the desired position . Another method involves the use of Grignard reagents, where the brominated precursor undergoes a Grignard reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-methylphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce imines or nitriles.

Scientific Research Applications

(2-Bromo-3-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3-methylphenyl)methanamine involves its interaction with specific molecular targets. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes and receptors. The amine group can form hydrogen bonds and participate in nucleophilic attacks, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methylphenyl)methanamine
  • (3-Bromo-2-methylphenyl)methanamine
  • (2-Bromo-3-chlorophenyl)methanamine

Uniqueness

(2-Bromo-3-methylphenyl)methanamine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The specific substitution pattern can influence the compound’s solubility, stability, and interaction with other molecules .

Properties

IUPAC Name

(2-bromo-3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOIPAJCWMRHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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